N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Overview

Description

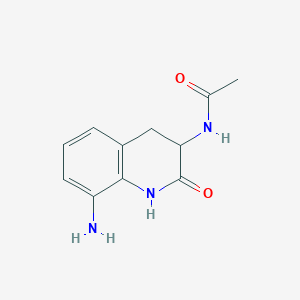

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a chemical compound belonging to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with two nitrogen atoms replacing two carbon atoms in the ring. This compound is characterized by its unique molecular structure, which includes an amino group, a keto group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified to introduce the amino and acetamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a target for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Quinoline: A basic structure similar to N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide, but without the amino and acetamide groups.

Indole: Another heterocyclic compound with a structure similar to quinoline, but with a different arrangement of nitrogen atoms.

Isoquinoline: A structural isomer of quinoline, with a different arrangement of the nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its combination of amino, keto, and acetamide groups, which confer specific chemical and biological properties not found in other similar compounds. This combination allows for a wide range of applications in chemistry, biology, medicine, and industry.

Biological Activity

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core, which is known for its pharmacological potential. The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 206.25 g/mol

- Density: 1.4 g/cm³

- Boiling Point: 487.4 °C at 760 mmHg

- Solubility: Soluble in organic solvents but poorly soluble in water.

Biological Activities

The biological activities of this compound are broad and include:

1. Antimicrobial Activity

Research has shown that tetrahydroquinoline derivatives exhibit antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus and Escherichia coli have been targeted effectively by derivatives of this compound, demonstrating significant inhibition zones in agar diffusion tests.

2. Anticancer Properties

Several studies indicate that tetrahydroquinoline derivatives possess anticancer activity:

- Apoptosis Induction: The compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration:

- Oxidative Stress Reduction: In vitro studies suggest that this compound can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 5% (control) to 40% (treated with 20 µM).

Properties

IUPAC Name |

N-(8-amino-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6(15)13-9-5-7-3-2-4-8(12)10(7)14-11(9)16/h2-4,9H,5,12H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHBLIPDCDDSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=C(C(=CC=C2)N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.